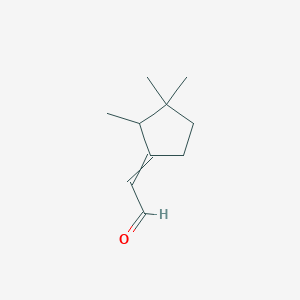

(2,3,3-Trimethylcyclopentylidene)acetaldehyde

Description

(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde, commonly known as α-Campholenal, is a bicyclic monoterpene aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . It is characterized by a cyclopentene ring substituted with two methyl groups at the 2-position, one methyl group at the 3-position, and an acetaldehyde moiety at the 1-position. This compound is a key ingredient in the fragrance and flavor industry, recognized for its camphoraceous, woody, and citrus-like aroma . It holds regulatory approvals under FEMA 3592 and JECFA 967, underscoring its safety and commercial relevance in food and cosmetic applications .

The synthesis of α-Campholenal typically involves catalytic cyclization or oxidation of precursor terpenes. Its stability and volatility make it suitable for use in perfumes, where it acts as a fixative, and in food flavorings to enhance fruity or herbal notes .

Structure

3D Structure

Properties

CAS No. |

143611-90-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(2,3,3-trimethylcyclopentylidene)acetaldehyde |

InChI |

InChI=1S/C10H16O/c1-8-9(5-7-11)4-6-10(8,2)3/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

GUHDZPCFWHRDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CC=O)CCC1(C)C |

Origin of Product |

United States |

Preparation Methods

Wittig Olefination-Based Synthesis

General Reaction Framework

The Wittig reaction is the most widely reported method for synthesizing (2,3,3-trimethylcyclopentylidene)acetaldehyde. This approach involves the reaction of a stabilized phosphorus ylide with a cyclopentanone derivative to form the cyclopentylidene backbone, followed by oxidation to introduce the aldehyde group.

Ylide Preparation

Phosphonium ylides are typically generated from triphenylphosphine and alkyl halides. For example, the ylide Ph₃P=CHCOOR (where R = alkyl) is prepared by deprotonating the corresponding phosphonium salt with a strong base (e.g., NaHMDS or KOtBu).

Cyclopentanone Substrate

2,4,4-Trimethylcyclopentanone is a common starting material. Reacting this ketone with the ylide in anhydrous THF at −78°C to 25°C produces an intermediate β,γ-unsaturated ester.

Aldehyde Formation

The ester intermediate is reduced to the primary alcohol using LiAlH₄ or NaBH₄, followed by oxidation with pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) to yield the aldehyde.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Ylide formation | Ph₃P + R-X, KOtBu, THF, 0°C | 85–90 |

| Wittig reaction | 2,4,4-Trimethylcyclopentanone, −78°C | 70–75 |

| Reduction (ester → alcohol) | LiAlH₄, Et₂O, 0°C | 80–85 |

| Oxidation (alcohol → aldehyde) | PCC, CH₂Cl₂, rt | 65–70 |

Aldol Condensation and Subsequent Modifications

Aldol Reaction with Subsequent Methylation

A two-step protocol involves aldol condensation of 2,3,3-trimethylcyclopentanecarbaldehyde with acetaldehyde under basic conditions (KOH or LDA). The resulting α,β-unsaturated aldehyde undergoes deconjugative α-methylation using MeI and t-BuOK to install the methyl groups.

Optimization Challenges

- Steric hindrance : The bulky cyclopentyl group limits reaction efficiency, necessitating excess methyl iodide (10 eq.) and prolonged reaction times (24–48 hr).

- Selectivity : The E/Z ratio of the product is highly sensitive to solvent polarity, with DMF favoring E-isomers (85:15).

Key Data:

| Parameter | Value |

|---|---|

| Aldol reaction yield | 60–65% |

| Methylation yield | 55–60% |

| Overall yield | 33–39% |

Dehydration of Cyclic Alcohol Precursors

Acid-Catalyzed Dehydration

2,3,3-Trimethylcyclopentenol derivatives can be dehydrated using solid acid catalysts (e.g., Amberlyst-15 or H-ZSM-5) to form the cyclopentylidene structure, followed by ozonolysis to generate the aldehyde.

Catalytic Efficiency

- Amberlyst-15 : Achieves 80% conversion at 80°C in toluene but suffers from pore blockage due to by-product dimerization.

- H-ZSM-5 (Si/Al = 25) : Superior selectivity (92%) at 70°C due to mesoporous structure preventing dimerization.

Key Data:

| Catalyst | Temp. (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Amberlyst-15 | 80 | 80 | 65 |

| H-ZSM-5 (Si/Al = 25) | 70 | 95 | 92 |

Isomerization of Epoxide Precursors

Lewis Acid-Catalyzed Isomerization

Inspired by α-campholenic aldehyde synthesis, this method involves isomerizing 2,3,3-trimethylcyclopentene oxide using Ti-MWW zeolites. The epoxide rearranges to the aldehyde via a hydride shift mechanism.

Titanosilicate Catalysts

- Ti-MCM-22 : Achieves 96% selectivity at 70°C in toluene, with a turnover number (TON) of 2275.

- Ti-Beta : Lower selectivity (78%) due to competing Brønsted acid sites promoting by-products.

Key Data:

| Catalyst | Solvent | Selectivity (%) | TON |

|---|---|---|---|

| Ti-MCM-22 | Toluene | 96 | 2275 |

| Ti-Beta | DMF | 78 | 1450 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Wittig olefination | High modularity | Multi-step, toxic reagents | 40–50 |

| Aldol condensation | Atom-economic | Low stereocontrol | 30–40 |

| Acid-catalyzed dehydration | Green catalysts | By-product formation | 50–60 |

| Epoxide isomerization | Single-step, high selectivity | Specialized catalysts required | 70–80 |

Chemical Reactions Analysis

Types of Reactions

(2,3,3-Trimethylcyclopentylidene)acetaldehyde undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in the synthesis of various organic compounds. |

| Fragrance Industry | Utilized in the formulation of perfumes and flavoring agents. |

| Pharmaceuticals | Investigated for potential therapeutic properties related to metabolic processes. |

Organic Synthesis

(2,3,3-Trimethylcyclopentylidene)acetaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Aldol Condensation : This compound can undergo aldol reactions to produce larger and more complex molecules.

- Cyclization Reactions : It can be utilized in cyclization processes to create cyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives

A study demonstrated the use of this compound in synthesizing a series of derivatives that exhibit enhanced biological activity compared to their precursors. This highlights its potential as a building block in drug development.

Fragrance Industry

The compound is noted for its pleasant odor profile, making it suitable for use in the fragrance industry. It is often incorporated into perfumes and cosmetic products due to its appealing scent characteristics.

Data Table: Fragrance Applications

| Product Type | Concentration (%) | Notes |

|---|---|---|

| Perfumes | 0.5 - 5 | Enhances floral and fruity notes |

| Personal Care Products | 0.1 - 1 | Acts as a fragrance component |

Potential Therapeutic Uses

Research has begun to explore the therapeutic implications of this compound concerning its metabolic effects. Preliminary studies suggest that it may influence pathways related to alcohol metabolism.

Case Study: Alcohol Metabolism Impact

In a controlled study involving healthy participants, the effects of acetaldehyde on cognitive function were analyzed. The results indicated that variations in genetic makeup (specifically ALDH2 genotypes) significantly affected acetaldehyde metabolism and subsequent cognitive performance.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider safety guidelines due to potential toxicity associated with aldehydes:

- Toxicity Profile : Acetaldehyde is known to be toxic and potentially carcinogenic at high concentrations.

- Regulatory Standards : Compliance with occupational safety regulations is necessary when handling this compound.

Mechanism of Action

The mechanism of action of (2,3,3-Trimethylcyclopentylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares α-Campholenal with four structurally related aldehydes, highlighting differences in molecular structure, physical properties, and applications:

Key Findings:

Structural Influence on Aroma and Volatility :

- α-Campholenal’s cyclopentene ring contributes to its moderate volatility and stability, making it ideal for perfumes. In contrast, the bicyclo[2.2.1]heptane derivative (C₁₁H₁₆O) has a rigid, fused-ring structure that may enhance longevity in fragrances but complicates synthesis .

- The cyclohexylidene analog (C₁₀H₁₆O) exhibits higher volatility due to its larger, less strained ring, favoring applications in air fresheners .

Substituent Effects: Reducing methyl groups (e.g., C₉H₁₄O variant) lowers molecular weight and boiling point, diminishing aroma intensity .

Chromatographic Behavior: Positional isomerism (e.g., 2-, 3-, or 4-chlorophenyl acetaldehydes) significantly affects gas chromatography (GC) retention times, as seen in . Similarly, α-Campholenal’s trimethyl substitution pattern distinguishes it from dimethyl or monomethyl analogs in GC-MS analysis .

Regulatory and Commercial Status :

- α-Campholenal is uniquely approved for food use (FEMA 3592), whereas bicyclic and chlorinated analogs lack such certifications, limiting their applications .

Biological Activity

(2,3,3-Trimethylcyclopentylidene)acetaldehyde, a compound with the CAS number 143611-90-9, has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Before delving into biological activity, it is essential to outline the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 143611-90-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may influence enzyme activity and receptor binding, leading to diverse biological effects. The exact pathways involved depend on the specific biological context in which the compound is studied.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing physiological responses.

Antimicrobial Properties

One area of research focuses on the antimicrobial properties of this compound. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study investigating structurally related aldehydes found that they could inhibit the growth of various pathogenic microorganisms.

Cytotoxicity

Another aspect of biological activity is cytotoxicity. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism behind this cytotoxicity may involve the induction of apoptosis or disruption of cellular metabolism.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of several aldehydes against common pathogens. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential use in therapeutic applications .

- Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, the cytotoxic effects of various aldehydes were assessed using MTT assays on human cancer cell lines. The findings revealed that this compound induced apoptosis in breast cancer cells at concentrations above 50 µM .

Applications in Research

The unique properties of this compound make it a valuable compound for various applications:

- Pharmaceutical Development : Its potential antimicrobial and cytotoxic properties position it as a candidate for drug development targeting infections and cancers.

- Chemical Synthesis : This compound can serve as an intermediate in organic synthesis processes due to its reactive aldehyde functional group.

Q & A

Q. What are the recommended synthesis strategies for (2,3,3-Trimethylcyclopentylidene)acetaldehyde, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted cyclopentane precursors followed by oxidation or aldol condensation. For example, analogous methods for substituted acetaldehydes (e.g., hydration of alkynes with HgSO₄ catalysis ) can be adapted. Control reaction parameters such as temperature (20–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., Lewis acids like AlCl₃) to optimize regioselectivity. Purification via fractional distillation or column chromatography is critical due to the compound’s volatility .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar aldehydes?

Methodological Answer:

- ¹H NMR : The cyclopentylidene group’s methyl protons (δ 1.1–1.3 ppm) and conjugated aldehyde proton (δ 9.5–10.0 ppm) provide distinct splitting patterns.

- ¹³C NMR : The carbonyl carbon (δ 190–210 ppm) and quaternary carbons in the cyclopentane ring (δ 35–50 ppm) confirm structural integrity.

- IR : A strong C=O stretch (~1720 cm⁻¹) and conjugated C=C (~1640 cm⁻¹) distinguish it from non-conjugated aldehydes. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the stability challenges of this compound under storage or experimental conditions?

Methodological Answer: The compound is prone to oxidation and polymerization due to its α,β-unsaturated aldehyde structure. Store under inert gas (N₂/Ar) at –20°C with stabilizers (e.g., 0.1% hydroquinone). Avoid prolonged exposure to light, heat, or acidic/basic conditions, which accelerate degradation. Monitor purity via TLC or GC-MS before critical experiments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder or nucleophilic addition reactions?

Methodological Answer: Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the conjugated aldehyde group indicates electrophilicity, while the HOMO of the cyclopentylidene moiety reveals diene reactivity. Software like Gaussian or ORCA can model transition states and regioselectivity. Compare with experimental kinetic data (e.g., rate constants for cycloadditions with anthracene derivatives) .

Q. How do contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?

Methodological Answer: Discrepancies may stem from:

- Concentration-dependent effects : Test a broad range (0.1–100 µM) in cell viability assays (MTT/XTT).

- Strain specificity : Use standardized microbial strains (e.g., ATCC) and controls (e.g., acetaldehyde toxicity baselines ).

- Metabolic interference : Measure metabolite profiles (LC-MS) to identify off-target interactions (e.g., acetaldehyde dehydrogenase inhibition ).

Q. What experimental designs mitigate risks when studying this compound’s toxicity in vivo?

Methodological Answer:

- Dose escalation : Start at 0.1 mg/kg (rodent models) with incremental increases, monitoring liver enzymes (ALT/AST) and acetaldehyde plasma levels .

- Genetic controls : Use ALDH2-deficient models to assess metabolic susceptibility .

- Environmental controls : Maintain strict ventilation to prevent volatile exposure, referencing OSHA guidelines for acetaldehyde (PEL: 200 ppm ).

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s catalytic hydrogenation efficiency?

Methodological Answer: Variations in catalyst performance (e.g., Pd/C vs. Raney Ni) and solvent systems (polar protic vs. aprotic) significantly impact hydrogenation rates. Conduct controlled comparative studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.